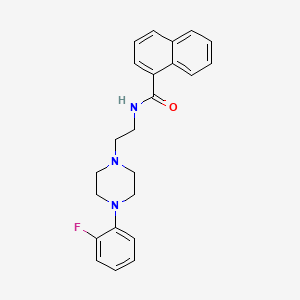
4-(Benzylsulfanyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridine ring.
-
Step 1: Preparation of Benzyl Mercaptan
- Benzyl chloride is reacted with sodium hydrosulfide in an aqueous medium to produce benzyl mercaptan.
- Reaction conditions: Aqueous medium, room temperature.
-
Step 2: Nucleophilic Substitution
- Benzyl mercaptan is then reacted with 2-chloropyridine in the presence of a base.
- Reaction conditions: Solvent (e.g., dimethylformamide), base (e.g., sodium hydride), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-chloropyridine can undergo various chemical reactions, including:
-
Oxidation
- The benzylsulfanyl group can be oxidized to form a sulfone or sulfoxide.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution
- The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Ammonia, thiourea.
Major Products
Oxidation: 4-(Benzylsulfonyl)-2-chloropyridine, 4-(Benzylsulfinyl)-2-chloropyridine.
Reduction: 4-(Benzylsulfanyl)pyridine, 4-(Benzylsulfanyl)-2-aminopyridine.
Substitution: 4-(Benzylsulfanyl)-2-aminopyridine, 4-(Benzylsulfanyl)-2-thiopyridine.
Scientific Research Applications
4-(Benzylsulfanyl)-2-chloropyridine has been explored for various scientific research applications:
-
Medicinal Chemistry
- Investigated for its potential as an antimalarial agent due to its ability to inhibit the formation of β-hematin .
- Potential applications in the development of antibacterial and antifungal agents.
-
Materials Science
- Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
-
Biological Studies
- Studied for its interactions with biological macromolecules and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyridine in biological systems involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of β-hematin formation, which is crucial for the survival of the malaria parasite . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfonyl)-2-chloropyridine
- 4-(Benzylsulfanyl)pyridine
- 4-(Benzylsulfanyl)-2-aminopyridine
Uniqueness
4-(Benzylsulfanyl)-2-chloropyridine is unique due to the presence of both a benzylsulfanyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzylsulfanyl-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNSRGEYSAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2567327.png)



![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)
![7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2567337.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)
![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)


